6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 337.85 g/mol. The compound is primarily utilized in research settings, particularly in the field of organic chemistry. It is classified as a quinoline derivative, which denotes its structure as containing a quinoline ring—a bicyclic compound composed of a benzene ring fused to a pyridine ring.
The synthesis of 6,8-dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride typically involves several key methods:
The molecular structure of 6,8-dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride can be described as follows:
InChI=1S/C21H20ClNO/c1-12(2)25-16-7-5-15(6-8-16)19-11-18(21(22)24)17-10-13(3)9-14(4)20(17)23-19/h5-12H,1-4H3
, providing a unique identifier for its structure.6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride participates in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in research .
The mechanism of action of 6,8-dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride primarily revolves around its role in facilitating carbon–carbon bond formation:
This mechanism is critical in synthetic organic chemistry for constructing complex molecular architectures .
6,8-Dimethyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride has several scientific uses:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0